Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves the cycloisomerization of tryptamine-ynamides. A notable method employs a silver(I) catalyst (Ag(I)) in combination with triphenylphosphine (PPh3) to achieve diastereoselective formation of the spiro[indoline-3,4’-piperidine] scaffold . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines, depending on the nucleophile or electrophile used.
Scientific Research Applications
Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate include other spirocyclic derivatives, such as spiroindoles and spirooxindoles . These compounds share the spirocyclic motif but differ in the specific ring systems and functional groups attached.
Uniqueness
What sets Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate apart is its specific combination of an indoline and a piperidine ring system, along with the benzyl and chloro substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21ClN2O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl 7-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 |
InChI Key |
XWMWZUMHUOABBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=CC=C3Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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